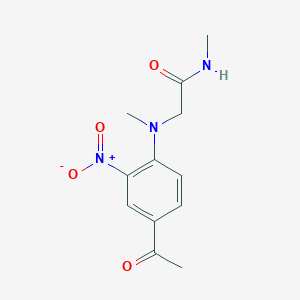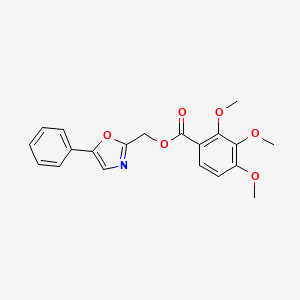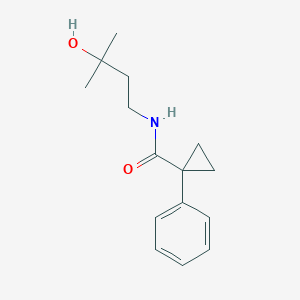![molecular formula C17H18N4O3 B7682688 N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine, also known as EPN or Ethoprophos, is a chemical compound that has been widely used as a pesticide and insecticide. It is an organophosphorus compound that belongs to the class of benzimidazole derivatives. EPN has been used to control a wide range of pests in various crops, including cotton, soybeans, and vegetables.
Mecanismo De Acción
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system of insects and pests. This leads to paralysis and ultimately death of the pest.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on insects and pests. It affects the nervous system, disrupts the synthesis of proteins, and alters the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high level of efficacy against a wide range of pests. However, it is also highly toxic and can be dangerous to handle. It is important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several areas of future research that could be explored with regards to N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine. These include:
1. Developing new formulations of this compound that are more environmentally friendly and less toxic to non-target organisms.
2. Studying the potential use of this compound for controlling insect-borne diseases such as malaria.
3. Investigating the mechanisms of resistance to this compound in pests and developing new strategies to overcome this resistance.
4. Exploring the potential use of this compound in combination with other pesticides to improve efficacy and reduce the risk of resistance.
Conclusion:
This compound is a chemical compound that has been widely used as a pesticide and insecticide. It has been extensively studied for its insecticidal properties and its potential use in agriculture. This compound acts as an acetylcholinesterase inhibitor and has a wide range of biochemical and physiological effects on insects and pests. While this compound has several advantages for use in lab experiments, it is also highly toxic and can be dangerous to handle. There are several areas of future research that could be explored with regards to this compound, including developing new formulations, studying its potential use in controlling insect-borne diseases, investigating resistance mechanisms, and exploring its use in combination with other pesticides.
Métodos De Síntesis
The synthesis of N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine involves the reaction of 4-(ethoxymethyl)benzylamine with 6-nitro-1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction takes place under controlled conditions of temperature and pressure and yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine has been extensively studied for its insecticidal properties and its potential use in agriculture. It has been found to be effective against a wide range of pests, including nematodes, mites, and insects. This compound has also been studied for its potential use in controlling insect-borne diseases such as malaria.
Propiedades
IUPAC Name |
N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-24-11-13-5-3-12(4-6-13)10-18-17-19-15-8-7-14(21(22)23)9-16(15)20-17/h3-9H,2,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMDQATWUSMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)CNC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)

![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)